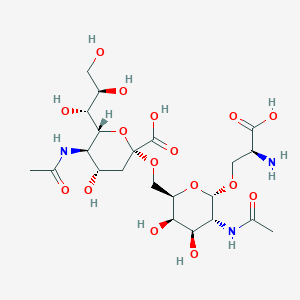

STn Epitope

Description

Propriétés

Numéro CAS |

114661-01-7 |

|---|---|

Formule moléculaire |

C22H37N3O16 |

Poids moléculaire |

599.5 g/mol |

Nom IUPAC |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |

Clé InChI |

RMINQIRDFIBNLE-NNRWGFCXSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |

SMILES canonique |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |

Synonymes |

Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |

Origine du produit |

United States |

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

STn glycopeptides are often synthesized via SPPS, where GalNAc is first O-linked to serine or threonine residues. Key steps include:

-

GalNAc Attachment : Using 2-azido-2-deoxy-galactosyl donors, GalNAc is coupled to serine/threonine via trichloroacetimidate chemistry under acidic conditions.

-

Sialylation : The α2-6 linkage is introduced using a sialyl donor (e.g., CMP-Neu5Ac) and a recombinant α2-6-sialyltransferase (ST6GalNAc).

-

Deprotection : Final deprotection with hydrogenolysis or enzymatic cleavage yields the free glycopeptide.

Table 1: Representative Chemical Synthesis Routes

| Method | Donor | Catalyst/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Trichloroacetimidate | 2-Azido-GalNAc | TMSOTf, CH₂Cl₂, 0°C | 65–70 | ≥95% |

| Glycal Assembly | GalNAc-glycal | NIS/TfOH, Et₂O | 55–60 | 90% |

| Enzymatic Sialylation | CMP-Neu5Ac | ST6GalNAc, pH 7.4, 37°C | 80–85 | ≥98% |

Enzymatic Synthesis

Enzymatic methods leverage glycosyltransferases for stereospecific sialylation, avoiding complex protecting groups.

Recombinant ST6GalNAc Utilization

ST6GalNAc transfers sialic acid from cytidine monophosphate-sialic acid (CMP-Neu5Ac) to GalNAc-O-Ser/Thr. Optimized conditions include:

-

Temperature : 37°C, 12–24 h.

Key Challenges :

-

Donor Availability : CMP-Neu5Ac is costly; in situ regeneration systems using Neu5Ac aldolase improve cost-efficiency.

-

Product Inhibition : High sialyltransferase concentrations mitigate feedback inhibition.

Structural Insights Guiding Synthesis

Recent structural studies of the anti-STn antibody L2A5 highlight critical interactions influencing synthesis design:

-

Neu5Ac Orientation : The sialic acid moiety forms hydrogen bonds with antibody residues (e.g., W91L), necessitating proper α2-6 linkage fidelity.

-

GalNAc Positioning : Hydrophobic interactions with GalNAc’s N-acetyl group require minimal steric hindrance during glycosylation.

Table 2: Structural Parameters Affecting STn Antigenicity

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

NMR Spectroscopy : Confirms α2-6 linkage via characteristic Neu5Ac H3ax (δ 1.8 ppm) and GalNAc H1 (δ 5.2 ppm).

-

Mass Spectrometry : ESI-MS/MS verifies molecular ions ([M+H]⁺ m/z 600.54).

Applications and Challenges

Applications De Recherche Scientifique

Cancer Biomarker

The STn epitope is primarily recognized as a biomarker for various cancers, particularly breast and colorectal cancers. Its expression is often associated with poor prognosis and aggressive tumor behavior. Studies have shown that elevated levels of STn can be detected in the serum of cancer patients, making it a valuable tool for early diagnosis and monitoring disease progression.

- Case Study : A study published in Clinical Cancer Research demonstrated that serum STn levels correlate with tumor burden in breast cancer patients, indicating its potential as a non-invasive diagnostic marker .

Immunohistochemistry

Immunohistochemical staining for STn can be utilized to assess tumor samples, aiding in the differentiation between malignant and benign lesions. This method enhances the accuracy of histopathological evaluations.

- Example : In colorectal cancer, STn expression was found to be significantly higher in malignant tissues compared to adjacent normal tissues, thus serving as a reliable diagnostic criterion .

Targeted Therapy

The this compound serves as a target for monoclonal antibodies designed to selectively bind to cancer cells expressing this antigen. This targeted approach minimizes damage to normal tissues while maximizing therapeutic efficacy.

- Therapeutic Candidate : Monoclonal antibodies targeting the this compound are currently being developed and tested in clinical trials for their effectiveness in treating various cancers .

Vaccine Development

STn has been explored as a component of cancer vaccines. Vaccines incorporating STn can stimulate an immune response against tumor cells expressing this epitope.

- Research Findings : A study highlighted the development of a synthetic vaccine containing STn conjugated to a carrier protein, which elicited strong immune responses in preclinical models .

Epitope Mapping and Immunogenicity Studies

Research involving the mapping of the this compound aids in understanding its immunogenicity and interactions with immune cells. This knowledge is crucial for developing effective immunotherapies.

- Immunogenicity Analysis : Studies have utilized epitope mapping techniques to identify T-cell responses against the this compound, contributing to the design of personalized cancer vaccines .

Nanoparticle-Based Delivery Systems

Recent advancements have seen the incorporation of STn into nanoparticle-based systems for targeted drug delivery, enhancing therapeutic outcomes while reducing side effects.

- Innovative Approach : Epitope-imprinted nanoparticles have been developed to selectively capture and deliver chemotherapeutics to STn-expressing tumor cells .

Summary Table of Applications

| Application Type | Description | Example/Case Study |

|---|---|---|

| Diagnostic | Biomarker for cancer detection | Elevated serum levels in breast cancer patients |

| Immunohistochemistry | Staining tumor samples for diagnosis | Higher expression in colorectal malignancies |

| Targeted Therapy | Monoclonal antibodies against STn | Clinical trials for various cancers |

| Vaccine Development | Synthetic vaccines incorporating STn | Elicited immune responses in preclinical models |

| Research Applications | Mapping immunogenicity and T-cell responses | Personalized vaccine design |

| Nanoparticle Delivery | Targeted drug delivery systems | Epitope-imprinted nanoparticles |

Mécanisme D'action

Benzoquinone exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, leading to the formation of semiquinones or hydroquinones. These intermediates can generate reactive oxygen species, causing oxidative stress and damage to cellular components such as DNA, proteins, and lipids . This mechanism is exploited in its use as an anticancer agent, where the generated oxidative stress can induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Epitopes

Structural and Functional Comparisons

Table 1: Key Features of STn and Related Epitopes

- STn vs. Tn: While both are O-linked glycans, STn’s sialic acid moiety enhances its immunogenicity and specificity for malignant tissues. However, Tn’s simpler structure allows broader antibody cross-reactivity, complicating diagnostic specificity .

- STn vs. Sialyl-Lewis X: Unlike sialyl-Lewis X, which mediates endothelial adhesion via E-selectin, STn’s role is primarily immunosuppressive. Both epitopes are influenced by glycosyltransferase activity, but STn’s α2-6 sialylation is less common in healthy tissues, offering a clearer cancer biomarker .

Detection and Therapeutic Targeting

Antibody Development :

- STn-Specific mAbs : Antibodies like B72.3 and CC49 target STn but face challenges due to epitope masking by mucins or competing glycans .

- Epitope Binning-seq : High-throughput platforms like Epitope Binning-seq enable rapid comparison of antibody binding patterns, identifying STn-specific clones with minimal cross-reactivity to Tn or sialyl-Lewis X .

Clinical Utility :

- STn-based vaccines (e.g., Theratope) have shown mixed results in trials, partly due to heterogeneity in STn expression across tumors. In contrast, Tn-targeted therapies face safety concerns due to expression in normal tissues .

Activité Biologique

The Sialyl-Tn (STn) epitope is a carbohydrate antigen that has garnered significant attention in cancer research due to its unique expression patterns and potential role in tumor progression. This article delves into the biological activity of the STn epitope, highlighting its expression in various cancers, mechanisms of action, and implications for diagnosis and therapy.

Overview of this compound

The this compound is a truncated glycan structure characterized by the presence of sialic acid linked to a Tn antigen. It is primarily expressed in epithelial tumors, including pancreatic, colorectal, and ovarian cancers, while being absent in most normal tissues. This selective expression makes STn a promising target for cancer biomarkers and therapeutic interventions .

Table 1: STn Expression in Various Cancers

| Cancer Type | Expression Frequency | Reference |

|---|---|---|

| Pancreatic Cancer | High | , |

| Colorectal Cancer | High | , |

| Ovarian Cancer | Moderate | , |

| Esophageal Cancer | Significant |

Research indicates that STn is over-expressed in cancer cells compared to their healthy counterparts. For instance, a systematic review highlighted that patients with STn-positive tumors generally have poorer prognoses compared to those with negative tumors . The expression of STn has been associated with histological grade and lymph node metastasis, indicating its potential as a prognostic marker .

The biological activity of the this compound involves several mechanisms that contribute to tumorigenesis:

- Tumor Promotion : The presence of STn can enhance tumor cell proliferation and metastatic potential. Studies have shown that engineered expression of STn in pancreatic cancer cell lines increases their tumorigenicity, suggesting a direct role in promoting malignancy .

- Immune Evasion : The this compound modulates immune responses by impairing the function of cytotoxic T cells. It has been observed that STn-expressing cancer cells can escape apoptosis by disrupting the signaling pathways of death receptors, leading to enhanced survival of malignant cells .

- Cell Signaling : STn can promote self-interactions and aggregation with other glycoproteins such as MUC1, potentially activating oncogenic signaling pathways. This interaction may lead to enhanced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .

Case Studies

Several studies have explored the clinical implications of STn expression:

- Pancreatic Cancer Study : A cohort study involving 39 patients with pancreatic ductal adenocarcinoma (PDAC) assessed the relationship between STn expression and patient outcomes. Although no significant correlation was found between STn levels and overall survival, the study underscored the need for further research on its prognostic value .

- Colorectal Cancer Analysis : In another analysis involving colorectal cancer patients, high levels of STn were linked to poor differentiation and advanced disease stages. This suggests that STn could serve as a valuable biomarker for early detection and treatment stratification .

Future Directions

The ongoing research into the this compound highlights its potential as a target for immunotherapy. Current investigations are focused on developing anti-STn monoclonal antibodies that could selectively target and eliminate STn-expressing tumor cells without affecting normal tissues. Furthermore, combining STn-targeted therapies with other treatment modalities may enhance therapeutic efficacy and improve patient outcomes.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to validate STn epitope-antibody interactions, and how do researchers ensure reproducibility?

- Methodological Answer : Common techniques include surface plasmon resonance (SPR) for real-time binding kinetics, ELISA for qualitative affinity assessment, and Western blotting for specificity validation . To ensure reproducibility, researchers must standardize antigen concentrations, control for nonspecific binding (e.g., using blocking agents like BSA), and include positive/negative controls in each experiment. Detailed protocols should reference established databases like the Immune Epitope Database (IEDB) for benchmarking .

Q. How can researchers access curated datasets on STn epitopes to inform hypothesis generation?

- Methodological Answer : The Immune Epitope Database (IEDB) provides experimentally validated epitope data, including STn-specific interactions, which can be filtered by host organism, antigen type, and assay method . Researchers should cross-reference these datasets with structural databases (e.g., PDB) to identify conserved regions or conformational epitopes. For novel epitopes, combining IEDB queries with PubMed keyword searches (e.g., "STn glycosylation AND cancer") ensures comprehensive coverage .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported this compound binding affinities across studies?

- Methodological Answer : Contradictions often arise from variability in glycosylation patterns or assay conditions. To address this:

- Control glycosylation status : Use glycoengineered cell lines or synthetic glycopeptides to standardize STn presentation .

- Orthogonal validation : Combine SPR (quantitative kinetics) with competitive ELISA (relative affinity ranking) to confirm results .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like pH or temperature .

Q. What computational strategies integrate experimental data to predict this compound immunogenicity in vaccine design?

- Methodological Answer :

- IEDB Analysis Resource : Use tools like MHC class I/II binding predictors and B cell epitope analyzers to identify immunogenic regions .

- Conservation analysis : Calculate epitope conservation across pathogen strains using algorithms like EpiCC to prioritize stable targets .

- Structural modeling : Combine molecular dynamics simulations with cryo-EM data to assess how glycosylation affects epitope accessibility .

Key Considerations for Experimental Design

- Confounding variables : Glycosylation density, cell line variability, and assay pH can skew results. Pre-screen antigens using mass spectrometry to confirm STn expression .

- Ethical and statistical rigor : For in vivo studies, follow guidelines from institutional ethics committees and include power analyses to determine sample size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.